Structural and Physicochemical Distinction from the 2-Phenylthiazole Analog
The target compound's 2,4-dimethylthiazole ring confers a computed XLogP3-AA of 2.0, whereas the closest commercially listed analog, (2-phenylthiazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone (CAS 1448079-57-9), with its larger and more lipophilic 2-phenylthiazole, exhibits a predicted XLogP3-AA of 2.8 [1][2]. This represents a 0.8 log unit increase in lipophilicity, which is expected to result in lower aqueous solubility and higher non-specific protein binding for the phenyl analog compared to the target compound. Additionally, the target compound has a lower molecular weight (318.4 vs. 380.5 g/mol) and a smaller topological polar surface area (tPSA: 72.3 vs. 79.4 Ų), making it a more fragment-like candidate for lead optimization programs.
| Evidence Dimension | Lipophilicity and molecular size |
|---|---|
| Target Compound Data | XLogP3-AA = 2.0; MW = 318.4 g/mol; tPSA = 72.3 Ų |
| Comparator Or Baseline | (2-Phenylthiazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone: XLogP3-AA = 2.8; MW = 380.5 g/mol; tPSA = 79.4 Ų |
| Quantified Difference | ΔXLogP3-AA = -0.8; ΔMW = -62.1 g/mol; ΔtPSA = -7.1 Ų |
| Conditions | Computed properties from PubChem (2024.11.20 release) using XLogP3, Cactvs, and OEChem algorithms. |
Why This Matters
For fragment-based screening or lead optimization, a lower logP and smaller molecular size are preferred for improving ligand efficiency and aqueous solubility, making the 2,4-dimethylthiazole variant a more attractive starting point for medicinal chemistry campaigns.
- [1] PubChem Compound Summary for CID 71799244, (2,4-Dimethylthiazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 71799245, (2-Phenylthiazol-4-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone. National Center for Biotechnology Information. View Source
